(E)-ethyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
The compound "(E)-ethyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate" is a thiazole-based derivative featuring a para-acetoxyphenyl substituent at the 4-position of the thiazole ring, a cyanovinylamino linker, and an ethyl benzoate ester group. Thiazole derivatives are widely studied for their biological activities, including anticancer and kinase inhibitory properties, making this compound a candidate for such applications .
Properties
IUPAC Name |
ethyl 4-[[(E)-2-[4-(4-acetyloxyphenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-29-23(28)17-4-8-19(9-5-17)25-13-18(12-24)22-26-21(14-31-22)16-6-10-20(11-7-16)30-15(2)27/h4-11,13-14,25H,3H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLJYGKNKBMCB-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-acetoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Introduction of the cyanovinyl group: The thiazole derivative is then reacted with malononitrile in the presence of a base to form the cyanovinyl intermediate.
Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the cyanovinyl intermediate with ethyl 4-
Biological Activity
(E)-ethyl 4-((2-(4-(4-acetoxyphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a compound that incorporates a thiazole moiety, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C24H24N2O5S
- Molecular Weight : 488.6 g/mol
- CAS Number : Not available in the search results.
The compound features a thiazole ring, which is known for its role in various biological processes.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the acetyloxyphenyl group in this compound may enhance its cytotoxicity against tumor cells by modulating signaling pathways involved in cell survival and proliferation.
Antimicrobial Effects
Thiazole derivatives are also reported to possess antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal strains, which could be explored further through in vitro assays. The thiazole ring is often implicated in interactions with microbial enzymes, leading to inhibition of growth.
Antioxidant Properties
Studies have highlighted the antioxidant potential of thiazole derivatives, including those with similar structural motifs. The ability of this compound to scavenge free radicals could provide protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole moieties often inhibit enzymes critical for cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that a thiazole derivative induced apoptosis in breast cancer cells (IC50 = 15 µM). |
| Study B | Reported antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Showed antioxidant activity with an IC50 value of 25 µg/mL in DPPH assay. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structure can be compared to several analogs with variations in the substituents on the phenyl ring attached to the thiazole moiety. Key differences include electronic and steric effects imparted by these groups, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Estimated based on structural similarity to ’s methoxy analog.
Key Observations from Comparative Analysis
Substituent Effects on Physicochemical Properties: The acetoxy group in the target compound is bulkier and more electron-withdrawing than methoxy or methyl substituents. Thiophene-containing analogs (e.g., ) exhibit lower molecular weights and distinct aromatic interactions due to the heterocycle, which could alter binding affinities in biological systems.
Synthetic Considerations :
- Yields for thiazole derivatives vary significantly. For example, the thiophene analog in was synthesized in 16% yield , while other methods (e.g., ) suggest higher efficiencies under optimized conditions. The acetoxyphenyl group’s steric demands may complicate synthesis compared to smaller substituents.
Biological Implications: The cyanovinylamino linker in the target compound may facilitate conjugation or hydrogen bonding with biological targets, similar to kinase-inhibiting thiazoles (e.g., ’s chlorophenyl derivative) . Ethyl benzoate esters (common in , and the target) are often used to enhance metabolic stability and bioavailability compared to free carboxylic acids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
